B1576679 Esculentin-1PLa

Esculentin-1PLa

Cat. No.: B1576679
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1PLa is a synthetic antimicrobial peptide (AMP) homolog based on peptides found in the Pelophylax genus of frogs. As part of the esculentin-1 family, it is characterized by a cationic and amphipathic alpha-helical structure, which is crucial for its interaction with microbial membranes . This peptide is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Main Research Applications and Value this compound is a valuable tool for microbiological and immunology research. It has demonstrated potent, broad-spectrum antibacterial activity against a range of Gram-negative and Gram-positive pathogens, including Escherichia coli , Vibrio anguillarum , and Staphylococcus saprophyticus . Beyond its direct microbicidal properties, it serves as a key compound for studying innate immunomodulation. Research on related esculentins has shown it can amplify the respiratory burst and enhance the gene expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells like macrophages, without inducing chemotaxis . Mechanism of Action The primary mechanism of action for this compound involves targeting the bacterial cell membrane. Its cationic nature facilitates electrostatic interaction with negatively charged components on the microbial surface, such as lipopolysaccharides in Gram-negative bacteria . This is followed by integration into the membrane and disruption of its integrity, leading to cell lysis and death . Studies on the highly similar peptide esculentin-1PN have confirmed this mechanism by demonstrating significant membrane damage and the hydrolysis of genomic DNA upon treatment . This multi-faceted mechanism makes it a compelling subject for research into novel anti-infective strategies, especially against antibiotic-resistant strains.

Properties

bioactivity

Gram+ & Gram-,

sequence

GLFPKINKKKAKTGVFNIIKTVGKEAGMDLIRTGIDTIGCKIKGEC

Origin of Product

United States

Origin and Discovery of Esculentin 1pla Within Amphibian Antimicrobial Peptidomes

Amphibian Skin Secretions as a Biosource of Novel Antimicrobial Peptides (AMPs)

Amphibian skin is a remarkable biological interface that serves multiple critical functions, including defense, respiration, and excretion. bohrium.comnih.gov It is directly exposed to diverse and often harsh environments, necessitating a robust protective system. A key component of this defense is the production and storage of a vast array of bioactive substances in specialized granular glands. mdpi.com When an amphibian experiences stress or injury, these glands can release high concentrations of peptides into the skin secretions. nih.gov

Among the most significant of these secreted molecules are antimicrobial peptides (AMPs), which form a crucial part of the amphibian's innate immune system. bohrium.comnih.gov These peptides provide a first line of defense against a wide range of pathogenic microorganisms. mdpi.com Researchers have identified hundreds of AMPs from the skin of various frog and toad species, which are typically cationic, hydrophobic, and tend to form amphipathic structures that allow them to interact with and disrupt microbial membranes. imrpress.comresearchgate.net This rich biodiversity makes amphibian skin a valuable biosource for the discovery of novel peptides with potential therapeutic applications. springernature.comfrontiersin.org

Initial Isolation and Biochemical Characterization of Esculentin-1 (B1576701) Peptides

The esculentin (B142307) peptide family was first discovered in the skin secretions of the European edible frog, Rana esculenta (now classified as the Pelophylax lessonae/ridibundus complex). researchgate.netfrontiersin.orgresearchgate.net The isolation process for amphibian skin peptides typically involves stimulating the release of secretions, often using a harmless method involving norepinephrine. springernature.com The collected secretions are then subjected to purification techniques.

Initial characterization was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the various peptide components within the complex secretion mixture. springernature.comfrontiersin.org Further analysis, including automated Edman degradation and mass spectrometry, revealed the primary structure of these peptides. springernature.com The first members of the esculentin-1 family were identified as 46-amino-acid peptides, characterized by a highly conserved C-terminal region that includes two cysteine residues forming an intramolecular disulfide bridge. frontiersin.orgnih.gov This bridge creates a distinctive seven-membered ring structure, often referred to as the "Rana box," a common feature in several frog peptide families. nih.govnih.gov

Identification and Classification of Esculentin-1PLa within the Esculentin Family

This compound is a specific member of the esculentin-1 peptide family. Its designation indicates its origin and relationship to the parent esculentin-1 molecule. The "PL" in its name signifies that it was identified from a species within the Pelophylax or a related genus, while the "a" denotes it as a specific variant. It has been identified in the skin secretions of the pickerel frog, Lithobates palustris. imrpress.com Like other esculentins, it is part of the broad family of antimicrobial peptides found in ranid ("true frog") species. nih.govwikipedia.org

Table 1: Classification of this compound
AttributeClassification
Peptide FamilyEsculentin-1
Peptide SuperfamilyAntimicrobial Peptide (AMP)
Organism of OriginLithobates palustris (Pickerel Frog)
Structural FeatureC-terminal disulfide-bridged heptapeptide (B1575542) ring ("Rana box")

The esculentin-1 family exhibits considerable sequence variation among different frog species, yet maintains a conserved structural framework. Esculentin-1a (B1576700) and Esculentin-1b, for example, were among the first to be characterized and differ by only a single amino acid at position 11. nih.gov More recently, other homologs like Esculentin-1PN have been identified from the skin transcriptome of the dark-spotted frog (Pelophylax nigromaculatus). nih.govnih.gov

Sequence alignments and phylogenetic tree analyses are used to understand the evolutionary connections between these variants. nih.govnih.gov For instance, analysis of Esculentin-1PN revealed its closest genetic relationship to Esculentin-1P from the Fukien gold-striped pond frog (Pelophylax fukienensis), placing it firmly within the Pelophylax cluster. nih.govnih.gov

This compound shares significant sequence homology with other members of the family, particularly in the N-terminal and the C-terminal loop regions. The primary structures of these peptides consist of a signal peptide, an acidic spacer, and the mature peptide sequence. nih.gov The comparison of these mature sequences highlights their close relationship.

Table 2: Amino Acid Sequence Homology of Select Esculentin-1 Variants
Peptide VariantAmino Acid SequenceSource
This compoundGLFPKINKKKAKTGVFNIIKTVGKEAGMDLIRTGIDTIGCKIKGEC nih.govgoogle.com
Esculentin-1aGIFSKLAGKKIKNLLISGLKGMDLIRTGIDTIGCKIKGEC nih.gov
Esculentin-1bGIFSKLAGKKLKNLLISGMDLIRTGIDTIGCKIKGEC nih.govcapes.gov.br
Esculentin-1PNGLFSSIKNAAKKILGKLAGKIGKAGMDLIRTGIDTIGCKIKGEC nih.gov

The high degree of conservation, especially in the cysteine-flanked C-terminal domain, underscores the functional importance of this structural motif for the esculentin-1 peptide family. nih.gov These sequence similarities provide crucial insights into the evolutionary diversification of this antimicrobial peptide family across different amphibian species. nih.gov

Structural Investigations and Engineering of Esculentin 1pla and Its Derivatives

Primary Structure Analysis and Key Amino Acid Residue Determinants

The primary structure of Esculentin-1PLa, the specific sequence of its amino acids, is fundamental to its antimicrobial properties. ditki.com The sequence for this compound is GLFPKINKKKAKTGVFNIIKTVGKEAGMDLIRTGIDTIGCKIKGEC. nih.gov Like other frog skin AMPs, this compound is cationic, possessing a net positive charge due to a high number of basic amino acid residues, such as lysine. imrpress.comresearchgate.net It also contains a significant proportion of hydrophobic amino acids. imrpress.comresearchgate.net This combination of positive charge and hydrophobicity is a common feature of many AMPs and is crucial for their interaction with and disruption of microbial membranes. imrpress.com

The esculentin-1 (B1576701) family peptides, including this compound, are among the longest AMPs found in frog skin, comprising 46 amino acids. imrpress.comnih.gov A notable feature of the full-length esculentin-1 peptides is a C-terminal heptamembered ring formed by a disulfide bridge. core.ac.uknih.gov

Conformational Studies of this compound in Biologically Relevant Environments

The biological activity of this compound is not solely dependent on its primary structure but also on its three-dimensional conformation, particularly in environments that mimic biological membranes. nih.govnih.gov

In membrane-mimicking environments, esculentin-1 peptides are known to adopt an amphipathic α-helical structure. nih.govnih.gov An α-helix is a common secondary structural motif in proteins and peptides where the polypeptide chain is coiled into a spiral. byjus.com This amphipathic nature means that one side of the helix is predominantly hydrophobic (water-repelling) and the other side is hydrophilic (water-attracting), which facilitates its interaction with the lipid bilayer of cell membranes. jhsph.edu The formation of this α-helical structure is considered a key factor for the peptide's ability to permeate and disrupt bacterial membranes. nih.gov While the α-helix is the predominant secondary structure, some studies on related peptides have also investigated the presence of β-sheet structures. nih.govnih.gov A high percentage of β-sheet structures can sometimes lead to reduced access for digestive enzymes, potentially impacting the peptide's bioavailability. nih.gov

To understand how this compound and its derivatives behave at the cell surface, researchers utilize membrane mimetic systems. One such system involves the use of lysophosphatidylcholine (B164491) (LPC). LPC is a phospholipid that can form micelles, which provide a simplified model of a cell membrane's surface. Studies with related peptides in such environments have shown that the interaction with these membrane mimetics induces a conformational change in the peptide, promoting the formation of the α-helical structure. nih.gov This induced folding upon encountering a membrane-like environment is a critical step in the mechanism of action for many AMPs.

Secondary Structure Propensity (e.g., α-helical content, β-sheet structures)

Structure-Activity Relationship (SAR) Studies of this compound Fragments and Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a peptide are essential for its biological activity and for designing more potent and stable analogs. uit.nomdpi.com

Research has shown that the antimicrobial activity of esculentin-1 peptides is largely concentrated in their N-terminal region. core.ac.uknih.gov Truncated versions of the peptide, such as Esc(1-18) and Esc(1-21), have been synthesized and studied extensively. nih.govmdpi.comresearchgate.net

Esc(1-18) , a fragment consisting of the first 18 amino acids of esculentin-1b, retains broad-spectrum antimicrobial activity, although it is generally less potent than the full-length peptide. nih.gov

Esc(1-21) , a 21-amino acid fragment, has demonstrated even greater potency than Esc(1-18), particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comresearchgate.net In some cases, Esc(1-21) has shown stronger antimicrobial activity than the conventional antibiotic kanamycin. mdpi.com

These findings indicate that while the N-terminal region is the primary locus of activity, the length of the peptide fragment is a significant determinant of its potency. nih.gov The increased length of Esc(1-21) compared to Esc(1-18) is thought to be important for spanning the bacterial membrane. nih.gov

Peptide FragmentDescriptionRelative Potency
Esc(1-18)N-terminal 18 amino acid fragment of esculentin-1bRetains broad-spectrum activity, but generally lower than the full-length peptide. nih.gov
Esc(1-21)N-terminal 21 amino acid fragment of esculentin-1a (B1576700)Higher potency than Esc(1-18), especially against Gram-negative bacteria. mdpi.comresearchgate.net

A significant challenge in the therapeutic development of peptides is their susceptibility to degradation by proteases in the body. One strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. nih.govgoogle.com

A diastereomer of Esc(1-21), named Esc(1-21)-1c, was created with two D-amino acid substitutions at positions 14 (D-Leucine) and 17 (D-Serine). nih.govfrontiersin.org This modification resulted in a peptide with several enhanced properties:

Increased Stability: The D-amino acid substitutions made the peptide more resistant to degradation by proteases like elastase. nih.gov

Enhanced Activity: Esc(1-21)-1c showed stronger bactericidal activity against P. aeruginosa, particularly against its biofilm form, compared to the original L-amino acid version. nih.gov

Synergistic Effects: The modified peptide demonstrated synergistic activity with conventional antibiotics, such as tetracycline (B611298) and aztreonam, against P. aeruginosa. frontiersin.org

Impact of Other Amino Acid Modifications (e.g., Aib-analogs) on Biological Efficacy

The modification of antimicrobial peptides (AMPs) through the substitution of natural amino acids with non-coded or synthetic analogs is a key strategy for enhancing their therapeutic properties. For derivatives of this compound, such as Esculentin-1a(1-21)NH2, this approach aims to improve structural stability, broaden the spectrum of activity, and overcome limitations like enzymatic degradation. nih.govnih.gov

One significant modification involves the incorporation of α-aminoisobutyric acid (Aib), a non-natural amino acid known for its strong tendency to induce and stabilize α-helical conformations in peptides. nih.govnih.gov In one study, an analog of Esc(1-21) was designed with Aib residues replacing the original amino acids at positions 1, 10, and 18. nih.gov The primary goals of this modification were to increase the peptide's α-helicity, which is often correlated with activity against Gram-positive bacteria, and to enhance its resistance to proteolytic enzymes. nih.govnih.gov

Structural analysis using circular dichroism and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopies confirmed that the introduction of the three Aib residues successfully promoted a more stable α-helical structure. nih.gov This structural change had a direct and beneficial impact on the peptide's biological efficacy. The Aib-analog demonstrated a marked increase in activity against several Gram-positive bacterial strains, particularly those from the Staphylococcus genus, without compromising its potent activity against Gram-negative bacteria and Candida species. nih.govnih.gov However, the stabilized and more pronounced α-helical structure was also found to correlate with an increase in cytotoxicity against certain mammalian cell lines, such as keratinocytes. nih.gov

Another modification strategy involves the substitution of L-amino acids with their D-enantiomers. For instance, the analog Esc(1-21)-1c was created by replacing L-Leu¹⁴ and L-Ser¹⁷ with their D-amino acid counterparts. nih.gov This change was intended to reduce cytotoxicity and protect the peptide from proteolytic degradation. nih.gov The resulting diastereomer, Esc(1-21)-1c, showed reduced α-helicity compared to the all-L parent peptide, which corresponded to lower cytotoxicity. rcsb.org While it displayed slightly weaker bactericidal activity against the free-living (planktonic) form of Pseudomonas aeruginosa, it was more effective at eradicating biofilms. nih.govrcsb.org

PeptideTarget OrganismMIC (μM) of Esc(1-21)MIC (μM) of [Aib¹,¹⁰,¹⁸]-Esc(1-21)
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923162
Staphylococcus epidermidisATCC 12228644
Gram-Negative Bacteria
Pseudomonas aeruginosaATCC 2785322
Escherichia coliATCC 2592244
Yeast
Candida albicansATCC 1023188

Data sourced from Biondi et al., 2016, as cited in reference nih.gov.

Peptide Conjugation Strategies and Nanoparticle-Based Delivery Systems (e.g., AuNPs@Esc(1-21))

To overcome challenges associated with antimicrobial peptides, such as low stability and inefficient delivery, researchers have explored conjugation strategies, particularly the attachment of peptides to nanoparticle-based delivery systems. nih.govuniroma1.it This approach can protect the peptide from enzymatic degradation, improve its targeting to microbial cells, and reduce its toxicity to host cells. nih.govresearchgate.net

A prominent example is the covalent conjugation of the Esculentin-1a derivative, Esc(1-21), to gold nanoparticles (AuNPs), creating a nano-formulation designated as AuNPs@Esc(1-21). nih.gov In this system, the peptide is typically attached to the surface of the gold nanoparticle via a flexible linker, such as polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net The PEG linker provides stability, and the covalent bond, often formed through carbodiimide-mediated coupling or by leveraging the strong affinity between thiol groups (e.g., from a cysteine residue) and the gold surface, ensures the peptide remains attached. uniroma1.itmdpi.com

The resulting AuNPs@Esc(1-21) conjugate has demonstrated significantly enhanced biological properties compared to the free peptide. nih.govuniroma1.it Studies have shown that this nano-formulation increased the antimicrobial activity against both planktonic and biofilm forms of P. aeruginosa by approximately 15-fold. nih.govuniroma1.it Furthermore, the conjugate was able to disintegrate the bacterial membrane at a very low concentration (5 nM) and showed no toxicity towards human keratinocytes at its active concentrations. nih.gov

The nanoparticle carrier also confers greater stability. AuNPs@Esc(1-21) was found to be substantially more resistant to proteolytic digestion by enzymes like trypsin, retaining its antibacterial activity long after the free peptide would have been degraded. nih.govuniroma1.it These engineered nanoparticles have also been shown to retain the wound-healing capabilities of the original peptide. nih.gov The success of this strategy suggests that peptide-coated AuNPs are an attractive nanoscale formulation for the topical treatment of bacterial infections. nih.govresearchgate.net

FeatureFree Esc(1-21) PeptideAuNPs@Esc(1-21) Conjugate
Antimicrobial Activity Potent against P. aeruginosa.~15-fold higher activity against planktonic and biofilm forms of P. aeruginosa. nih.govuniroma1.itresearchgate.net
Biostability Susceptible to proteolytic degradation.Significantly more resistant to degradation by enzymes like trypsin. nih.govuniroma1.it
Cytotoxicity Can be toxic at higher concentrations.Not toxic to human keratinocytes at effective antimicrobial concentrations. nih.gov
Delivery Standard diffusion.Nanoparticle-mediated delivery; AuNPs may enhance skin penetration. researchgate.net
Additional Properties Induces wound healing.Retains and displays wound healing activity on keratinocyte monolayers. nih.gov

Computational and In Silico Modeling of this compound Interactions

In silico modeling, which involves the use of computer simulations and mathematical models, has become an indispensable tool in biochemical pharmacology and peptide research. numberanalytics.comibri.org.in This approach allows scientists to predict and analyze the behavior of complex biological systems, such as the interaction between a peptide like this compound and a bacterial cell membrane, in a cost-effective and efficient manner. numberanalytics.com By translating complex biological phenomena into solvable mathematical equations, these models can enhance the understanding of drug-target interactions, predict efficacy, and guide the rational design of new peptide analogs. numberanalytics.comibri.org.in

For this compound and its derivatives, computational modeling can be applied at several levels. A key application is in structural biology, where techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data that is then used to calculate and refine the three-dimensional structure of the peptide. rcsb.orgmdpi.com Computational protocols can then simulate how the peptide folds and what conformation it adopts in different environments, such as in an aqueous solution versus when embedded in a lipid bilayer mimicking a bacterial membrane. mdpi.com

Molecular dynamics (MD) simulations are a powerful in silico technique used to observe the motion and interaction of atoms and molecules over time. These simulations can model the process of a peptide binding to and inserting itself into a membrane, providing insights into its mechanism of action. numberanalytics.com For example, MD can help visualize how the peptide disrupts the lipid arrangement, leading to pore formation and membrane permeabilization. imrpress.com

Furthermore, in silico methods like molecular docking can predict the binding affinity and orientation of a peptide to its target. ibri.org.in These models are crucial for understanding how specific amino acid modifications, such as the introduction of Aib residues or D-amino acids, alter the peptide's structure and its interaction with the bacterial cell wall, thereby affecting its biological activity and cytotoxicity. nih.govrcsb.org By predicting properties like solubility and permeability, computational models also aid in the early stages of drug development, helping to identify candidates with favorable characteristics for further study. diva-portal.org

In Silico TechniqueApplication in Peptide ResearchRelevance to this compound
Homology Modeling Predicts the 3D structure of a peptide based on the known structure of a related peptide.Can generate initial structural models of this compound and its analogs.
Molecular Docking Simulates the interaction between a peptide (ligand) and its biological target (receptor) to predict binding mode and affinity. ibri.org.inPredicts how this compound binds to components of the bacterial membrane (e.g., lipopolysaccharides).
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to analyze how peptides interact with and disrupt cell membranes over time. numberanalytics.comElucidates the mechanism of membrane permeabilization and pore formation by this compound.
NMR Structure Calculation Uses experimental NMR data to compute and refine the 3D structure of a peptide in a specific environment (e.g., in a micelle). rcsb.orgmdpi.comDetermines the high-resolution structure of this compound derivatives to understand structure-function relationships.
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate chemical structure with biological activity to predict the efficacy of new analogs.Guides the design of new this compound analogs with improved antimicrobial activity or reduced toxicity.

Molecular and Cellular Mechanisms of Action of Esculentin 1pla and Its Derivatives

Membrane-Targeting Mechanisms

The primary mode of action for many antimicrobial peptides (AMPs), including Esculentin-1PLa, involves direct interaction with and disruption of microbial cell membranes. imrpress.comhalric.eu This interaction is governed by a complex interplay of electrostatic and hydrophobic forces, leading to membrane permeabilization and eventual cell death. mdpi.comfrontiersin.org

Membrane Permeabilization and Disruption Dynamics

This compound and its derivatives induce membrane permeabilization, a process that disrupts the integrity of the microbial cell membrane, leading to the leakage of intracellular contents and ultimately, cell death. mdpi.comfrontiersin.org The dynamics of this process are often concentration-dependent. mdpi.com At lower concentrations, these peptides may form transient pores, while at higher concentrations, they can cause more extensive, detergent-like damage to the membrane. mdpi.comfrontiersin.org

Several models have been proposed to describe the membrane disruption process by AMPs, including the "barrel-stave," "toroidal pore," and "carpet" models. frontiersin.orgrug.nl In the barrel-stave model , peptides insert into the membrane, forming a pore lined by their hydrophobic regions. The toroidal pore model involves the peptides and lipids bending together to form a pore, where the peptide is associated with the head groups of the lipids. frontiersin.orgmdpi.com The carpet model suggests that peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization. frontiersin.org The specific mechanism employed by this compound may depend on factors such as its concentration and the lipid composition of the target membrane.

Studies on related peptides have shown that they can cause significant morphological changes to bacterial cells, further evidencing membrane disruption. For instance, Esculentin(1-21), a fragment of esculentin-1a (B1576700), has demonstrated potent activity against both planktonic and biofilm cells of Pseudomonas aeruginosa, causing cell death within hours. nih.gov

Interaction with Anionic and Zwitterionic Phospholipid Bilayers

The initial interaction between the positively charged this compound and the negatively charged microbial membrane is driven by electrostatic attraction. mdpi.comfrontiersin.org This interaction facilitates the accumulation of the peptide on the bacterial surface. mdpi.com Following this initial binding, the hydrophobic regions of the peptide can insert into the lipid bilayer, leading to its disruption. frontiersin.org

Studies comparing peptide interactions with anionic and zwitterionic model membranes have shown that cationic peptides perturb anionic bilayers more strongly than zwitterionic ones. core.ac.uk However, interactions with zwitterionic membranes can still occur, particularly at higher peptide concentrations, and are primarily driven by hydrophobic interactions. nih.govnih.gov The ability of some AMPs to interact with and disrupt zwitterionic membranes can contribute to their hemolytic activity (lysis of red blood cells). mdpi.com

Role of Peptide Charge and Hydrophobicity in Membrane Interaction

Peptide Charge: The net positive charge of this compound is crucial for its initial electrostatic attraction to the negatively charged surface of microbial membranes. mdpi.com Increasing the positive charge can enhance this initial binding, leading to a higher concentration of the peptide at the membrane and potentially greater antimicrobial activity. mdpi.com However, an excessively high charge can sometimes reduce activity under certain conditions, such as high ionic strength environments. mdpi.com

Hydrophobicity: The hydrophobicity of the peptide, determined by the proportion of nonpolar amino acid residues, governs its ability to insert into the hydrophobic core of the lipid bilayer. mdpi.commdpi.com This insertion is a key step in membrane disruption. frontiersin.org An optimal level of hydrophobicity is required for potent antimicrobial activity. mdpi.com Insufficient hydrophobicity may prevent effective membrane penetration, while excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in cytotoxicity. mdpi.commdpi.com

A well-balanced amphipathic structure, where charged/polar and hydrophobic residues are segregated on opposite faces of the peptide's secondary structure (e.g., an α-helix), is a common feature of many potent AMPs. horseshoecrab.org This arrangement facilitates both the initial membrane binding and the subsequent insertion and disruption process.

Influence of Stereospecificity on Membrane Perturbation

Stereospecificity, the spatial arrangement of atoms in a molecule, can influence the interaction of peptides with cell membranes. The use of D-amino acids instead of the naturally occurring L-amino acids can affect a peptide's structure, stability, and its interaction with the chiral components of cell membranes, such as cholesterol. nih.gov

Studies on other peptides have shown that stereoisomers can exhibit different levels of membrane perturbation. nih.gov For example, the cis and trans forms of catechin (B1668976) stereoisomers have been shown to have varying effects on membrane fluidity. nih.gov This suggests that the specific three-dimensional structure of a peptide is important for its membrane-disrupting activity. While specific studies on the stereospecificity of this compound are not detailed in the provided context, it is a recognized factor that can modulate the biological activity of antimicrobial peptides.

Intracellular Targets and Pathways Modulated by this compound in Microorganisms

While membrane disruption is a primary mechanism of action for many AMPs, some can also translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. nih.govmdpi.comoncotarget.com This dual-action capability can enhance their antimicrobial efficacy.

Esculentin-1a-derived peptides have been shown to be internalized by host cells, where they can help clear intracellular bacteria like Pseudomonas aeruginosa. nih.govnih.gov This suggests that these peptides can cross biological membranes to exert their effects. The mechanism of entry can be through direct translocation or endocytosis. nih.govufc.br Once inside the microbial cell, these peptides can interfere with essential cellular processes. nih.govmdpi.com

Potential intracellular targets for AMPs include nucleic acids (DNA and RNA) and proteins involved in key metabolic pathways. mdpi.comoncotarget.com By binding to these macromolecules, AMPs can inhibit processes such as DNA replication, transcription, and protein synthesis. mdpi.com

Hydrolysis of Genomic DNA

A potential intracellular mechanism of action for some antimicrobial peptides is the degradation of genomic DNA. mdpi.com While the primary mechanism for this compound is considered to be membrane disruption, some AMPs have been reported to exhibit nuclease-like activity or to interfere with DNA integrity once inside the bacterial cell.

The process of DNA hydrolysis involves the cleavage of phosphodiester bonds in the DNA backbone. This can be achieved directly by the peptide if it possesses catalytic activity, or indirectly by affecting cellular processes that lead to DNA damage. Acidic conditions can also lead to DNA hydrolysis. sigmaaldrich.com The breakdown of genomic DNA would be a lethal event for the microorganism, preventing replication and leading to cell death. However, direct evidence for this compound-mediated hydrolysis of genomic DNA as a primary mechanism is not established in the provided search results. The lysis of bacterial cells by membrane-active peptides releases the cellular contents, including genomic DNA, but this is a consequence of cell death rather than a direct intracellular targeting mechanism. bitesizebio.com

Modulation of Bacterial Stress Responses (e.g., stringent response, (p)ppGpp metabolism)

Derivatives of Esculentin-1a have been shown to interfere with the bacterial stringent response, a critical survival mechanism employed by bacteria under stressful conditions like nutrient starvation. mdpi.comaston.ac.uk This response is characterized by the production of the alarmone signal molecules guanosine (B1672433) pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. mdpi.comwikipedia.org These molecules act as global regulators, binding to RNA polymerase to alter gene expression, ultimately slowing cellular growth and redirecting resources towards survival pathways. mdpi.comxiahepublishing.com

Research indicates that the derivative Esculentin-1a(1-21)NH2 can interact with (p)ppGpp. mdpi.com This interaction is significant because some antimicrobial peptides are hypothesized to block the stringent response, thereby diminishing a bacterium's ability to form resilient biofilms. mdpi.com In bacteria such as E. coli, the (p)ppGpp metabolism is managed by the relA and spoT genes, which control the synthesis and degradation of these alarmones. mdpi.com By potentially disrupting the available pool of (p)ppGpp, esculentin-1a derivatives can interfere with this crucial stress adaptation, rendering the bacteria more susceptible. mdpi.comaston.ac.uk

Interference with Flagellar System and Curli Production

Esculentin-1a derivatives also impact bacterial motility and adhesion structures, namely the flagellar system and curli fimbriae, which are essential for biofilm formation. mdpi.comencyclopedia.pub In studies involving E. coli O157:H7, treatment with Esculentin-1a derivatives, specifically Esc(1-18) and Esc(1-21), led to an upregulation of genes controlling the flagellar system. mdpi.com The flagellar regulon in E. coli is a hierarchical system controlled by the master regulator FlhDC. nih.gov The increased expression of these motility-related genes is speculated to inhibit the cascade that controls the production of curli. mdpi.com

Curli are amyloid fibers produced by many enterobacteria that are critical for adhesion to surfaces and the development of biofilms. mdpi.comwikipedia.org By upregulating the flagellar system, the peptides indirectly suppress curli production, which in turn inhibits bacterial adhesion and subsequent biofilm development. mdpi.com This mechanism suggests that the peptides don't just kill bacteria but also prevent them from establishing a persistent, structured community.

Impact on Fungal Cellular Processes (e.g., High Osmolarity Glycerol (HOG) pathway, glycolysis, actin expression, cell wall synthesis)

The antifungal action of Esculentin-1a derivatives, particularly Esculentin-1a(1-21)NH2, involves the disruption of several key cellular processes in fungi like Saccharomyces cerevisiae. researchgate.netnih.gov

High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a conserved signaling cascade that allows yeast to adapt to osmotic stress. researchgate.netbiorxiv.orgsemanticscholar.org Studies have revealed that S. cerevisiae adapts to the presence of Esculentin-1a(1-21)NH2 by utilizing this pathway, which is also involved in maintaining the cell wall. researchgate.netnih.gov

Glycolysis: The peptide has been shown to cause the downregulation of enzymes involved in the lower part of the glycolytic pathway. researchgate.netnih.gov This interference with a core metabolic process impacts the cell's energy production. The related compound, esculetin, has also been noted to inhibit glycolysis in cancer cells by binding to key enzymes. mdpi.com

Actin Expression: A notable effect of the peptide is the reduced expression of actin within a short time frame (45 minutes). researchgate.netnih.gov As a fundamental component of the cytoskeleton, the disruption of actin affects cell structure, division, and integrity.

Cell Wall Synthesis: The peptide appears to trigger a remodeling of cell-wall synthesis. researchgate.netnih.gov The fungal cell wall, a complex matrix of chitin, glucans, and glycoproteins, is essential for viability and protection. researchgate.netfrontiersin.org Esculentin-1a derivatives were found to affect the integrity of the microbial cell wall, a mechanism shared with other antimicrobial peptides that target fungal-specific enzymes like β-(1,3)-glucan synthase. researchgate.netfrontiersin.org

Signaling Pathway Modulation in Eukaryotic Cells by this compound

Beyond its direct antimicrobial activities, this compound and its derivatives can modulate signaling pathways within eukaryotic cells, particularly in human keratinocytes. This activity is central to its potential role in processes like wound healing.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Activation

A key mechanism for the wound healing properties of Esculentin-1a derivatives is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. plos.orgnih.gov Research using a derivative named Esculentin-1a(1-21)NH2 demonstrated that it significantly stimulates the migration of human keratinocytes. plos.orgresearchgate.net This effect was found to be dependent on the activation of EGFR. plos.org The EGFR is a transmembrane receptor that, upon activation by a ligand, triggers downstream signaling cascades that regulate cell migration, proliferation, and survival. plos.orgnih.gov The peptide-induced cell migration appears to be mainly driven by stimulating keratinocyte movement rather than proliferation. plos.org

STAT3 Protein Activation

Downstream of EGFR activation, Esculentin-1a(1-21)NH2 also induces the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. plos.orgnih.gov STAT3 is a transcription factor that, upon phosphorylation, dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell migration and skin remodeling. plos.org The activation of STAT3 is a recognized component of EGFR-induced cell migration in keratinocytes, highlighting a specific pathway through which the peptide exerts its pro-migratory effects. plos.org

Phosphatidylinositol 3'-Kinase (PI3K)/Protein Kinase B (AKT) Pathway Activation

The Phosphatidylinositol 3'-Kinase (PI3K)/Protein Kinase B (AKT) pathway is another significant signaling cascade implicated in the action of Esculentin-1a derivatives. plos.orgnih.gov This pathway is crucial for promoting cell survival and angiogenesis (the formation of new blood vessels). A study demonstrated that Esculentin-1a(1-21)NH2 accelerates wound closure in mice by promoting angiogenesis specifically through the PI3K/AKT signaling pathway. nih.gov This pro-angiogenic effect was diminished when a PI3K inhibitor was used, confirming the pathway's involvement. nih.gov While this pathway can be activated downstream of EGFR, it's also suggested that it could be mediated through other receptors, indicating multiple potential mechanisms for its activation by the peptide. plos.org

Data Tables

Table 1: Summary of Molecular and Cellular Mechanisms

Section Target Organism/Cell Mechanism Key Molecular Players Observed Effect
3.2.2 Bacteria (E. coli) Modulation of Stringent Response (p)ppGpp, RelA, SpoT Interference with bacterial stress adaptation. mdpi.comaston.ac.uk
3.2.3 Bacteria (E. coli) Interference with Motility/Adhesion Flagellar system (FlhDC), Curli Upregulation of flagellar genes; inhibition of curli production and biofilm formation. mdpi.com
3.2.4 Fungi (S. cerevisiae) Disruption of Cellular Processes HOG pathway, Glycolytic enzymes, Actin, Cell wall components Adaptation via HOG pathway; downregulation of glycolysis and actin; remodeling of cell wall. researchgate.netnih.gov
3.3.1 Eukaryotic (Human Keratinocytes) Signaling Pathway Activation Epidermal Growth Factor Receptor (EGFR) Stimulation of keratinocyte migration. plos.orgnih.gov
3.3.2 Eukaryotic (Human Keratinocytes) Signaling Pathway Activation STAT3 Protein Activation of transcription factor involved in cell migration. plos.orgnih.gov
3.3.3 Eukaryotic (Endothelial/Epithelial) Signaling Pathway Activation PI3K/AKT Pathway Promotion of angiogenesis and wound closure. nih.gov

CFTR Potentiator Activity and Ion Channel Modulation

This compound and its derivatives have been identified as notable modulators of ion channels, with a particularly significant impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This activity presents a promising avenue for therapeutic interventions in conditions like cystic fibrosis (CF), which is caused by mutations in the CFTR gene. uniroma1.itmdpi.com The peptide's ability to act as a CFTR potentiator, enhancing the function of defective channels, is a key aspect of its molecular and cellular mechanism of action.

Research has demonstrated that Esculentin (B142307) peptides can recover the function of mutated forms of CFTR that severely affect channel gating, such as the G551D and G1349D mutations. uniroma1.itnih.gov This potentiation is believed to occur through a direct interaction with the nucleotide-binding domains (NBDs) of the CFTR protein. uniroma1.itnih.gov Computational studies and experimental data suggest that this interaction leads to a novel local phenomenon, causing a distancing of residues at the cytosolic side of the NBD interface. This action helps to stabilize the open conformation of the channel's pore at its cytosolic end, thereby increasing ion flow. uniroma1.itnih.gov

The most common CF-causing mutation, F508del-CFTR, results in a protein that is misfolded and has impaired trafficking to the cell membrane, as well as defective channel gating. uniroma1.itresearchgate.net Esculentin peptides have shown the ability to potentiate the activity of the F508del-CFTR channel once it has been rescued to the cell membrane by corrector compounds. researchgate.netresearchgate.netresearchgate.net

Electrophysiological studies, such as those using the patch-clamp technique on Fisher Rat Thyroid (FRT) cells expressing F508del-CFTR, have provided quantitative data on this potentiator effect. researchgate.netresearchgate.net In these experiments, the activity of CFTR is often measured as the change in transepithelial conductance (ΔG).

Table 1: Effect of Esculentin Peptides on F508del-CFTR-mediated Conductance in FRT Epithelia

Treatment ConditionConcentration (µM)Resulting Change in Conductance (ΔG)Reference
Forskolin (FSK) alone20Baseline activation researchgate.netresearchgate.net
FSK + Genistein (GEN)10Comparable enhancement to Esc peptides researchgate.netresearchgate.net
FSK + Esc(1-21)10~1.5-fold higher conductance than FSK alone researchgate.net
FSK + Esc(1-21)-1c10Slightly more pronounced enhancement than Esc(1-21) researchgate.net

This table is generated based on descriptive findings in the referenced literature. Absolute values for ΔG are not provided in the source material, but the relative effects are described.

Beyond its well-documented effects on CFTR, the broader family of esculentin peptides has been shown to modulate other ion channels. For instance, studies on Esculentin-2CHa, a related peptide, have revealed its influence on ATP-sensitive potassium (KATP) channels and calcium (Ca2+) channels in pancreatic β-cells. nih.gov The interaction with these channels leads to plasma membrane depolarization and an increase in intracellular Ca2+ concentrations. nih.govresearchgate.net While these findings are for a different variant of esculentin, they highlight the potential for this class of peptides to interact with a variety of ion channels, a characteristic that is common among many venom-derived and amphibian skin peptides. nih.govuq.edu.au However, patch-clamp experiments have suggested that the membrane depolarization caused by Esculentin-2CHa analogues is not a result of direct inhibition of KATP channels. nih.govresearchgate.net

Table 2: Investigated Ion Channel Modulation by Esculentin Peptides and their Derivatives

Peptide/DerivativeIon ChannelCell TypeObserved EffectReference
This compound and its derivativesCFTR (F508del, G551D, G1349D mutations)Epithelial cells (e.g., FRT, CFBE41o-)Potentiation of channel opening and ion flow. uniroma1.itnih.govresearchgate.net uniroma1.itnih.govresearchgate.net
Esculentin-2CHa analoguesKATP channelsPancreatic BRIN-BD11 cellsSuggested indirect action leading to depolarization. nih.govresearchgate.net nih.govresearchgate.net
Esculentin-2CHa analoguesCa2+ channelsPancreatic BRIN-BD11 cellsIncreased intracellular Ca2+ levels. nih.govresearchgate.net nih.govresearchgate.net

Spectrum of Biological Activities of Esculentin 1pla and Its Derivatives

Antibacterial Activity Profile

The antibacterial properties of Esculentin-1PLa derivatives have been demonstrated against a wide array of both Gram-negative and Gram-positive bacteria. These peptides often exhibit a rapid and potent bactericidal effect.

Activity against Gram-Negative Bacteria

Derivatives of Esculentin-1 (B1576701) have shown significant efficacy against several clinically relevant Gram-negative bacteria.

Pseudomonas aeruginosa : Esculentin-1a(1-21)NH2, a derivative of Esculentin-1a (B1576700), displays potent activity against P. aeruginosa, including both reference strains and multi-drug resistant clinical isolates. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for this peptide against P. aeruginosa strains typically ranges from 2 to 16 μM. nih.gov Furthermore, this peptide has been shown to be effective against both the planktonic (free-living) and biofilm forms of P. aeruginosa. nih.govresearchgate.netnih.gov The mechanism of action is believed to involve the perturbation of the bacterial membrane. nih.gov Another derivative, Esc(1-21)-1c, has also demonstrated antipseudomonal activity. frontiersin.org

Escherichia coli O157:H7 : Two derivatives, Esc(1-21) and Esc(1-18), have been investigated for their effects on the enterohemorrhagic E. coli O157:H7. mdpi.comnih.govnih.gov Esc(1-21) showed a stronger inhibitory effect with a MIC of 4 µM, compared to 32 µM for Esc(1-18). mdpi.comnih.gov The minimal bactericidal concentrations (MBC) were found to be 8 µM and 64 µM, respectively. nih.govnih.gov These peptides have also been shown to inhibit biofilm formation at sub-MIC doses. mdpi.comnih.govnih.gov

Vibrio species : While specific studies on this compound against Vibrio species are not extensively detailed in the provided context, the broad-spectrum activity against Gram-negative bacteria suggests potential efficacy.

Citrobacter freundii : Information regarding the specific activity of this compound against Citrobacter freundii is not available in the provided search results.

Interactive Data Table: MIC of this compound Derivatives against Gram-Negative Bacteria

DerivativeBacteriumMIC (µM)Reference
Esculentin-1a(1-21)NH2Pseudomonas aeruginosa2 - 16 nih.gov
Esc(1-21)Escherichia coli O157:H74 mdpi.comnih.gov
Esc(1-18)Escherichia coli O157:H732 mdpi.comnih.gov

Activity against Gram-Positive Bacteria

This compound derivatives have also been found to be active against various Gram-positive bacteria.

Staphylococcus species : Esculentin-1a(1-21)NH2 has been tested against Staphylococcus species, showing a MIC of 1 µM for S. hominis and 8 µM for S. epidermidis. nih.gov However, a higher MIC of 64 µM was observed for S. aureus. nih.gov An analog of Esc(1-21) containing α-aminoisobutyric acid (Aib) demonstrated enhanced activity against Staphylococcus species, with MICs of 2–4 µM. nih.gov

Streptococcus agalactiae : The derivatives Esc(1-21) and Esc(1-18) have been reported to possess bactericidal activity against Streptococcus agalactiae. nih.gov

Corynebacterium jeikeium : Esc(1-21) and Esc(1-18) have shown notable activity against Corynebacterium jeikeium, a bacterium that can cause infections in immunocompromised individuals. nih.gov The MICs were determined to be 0.125 µM and 4 µM for Esc(1-21) and Esc(1-18), respectively. nih.gov This is particularly interesting as esculentin (B142307) peptides are generally known for their preferential activity against Gram-negative bacteria. nih.gov

Listeria monocytogenes : While not explicitly detailed, heated scallop shell powder, which exhibits broad antimicrobial activity, has been shown to be effective against L. monocytogenes, suggesting a potential area of investigation for this compound derivatives. biomedres.us

Interactive Data Table: MIC of this compound Derivatives against Gram-Positive Bacteria

DerivativeBacteriumMIC (µM)Reference
Esculentin-1a(1-21)NH2Staphylococcus hominis1 nih.gov
Esculentin-1a(1-21)NH2Staphylococcus epidermidis8 nih.gov
Esculentin-1a(1-21)NH2Staphylococcus aureus64 nih.gov
Esc(1-21)Corynebacterium jeikeium0.125 nih.gov
Esc(1-18)Corynebacterium jeikeium4 nih.gov

Impact on Multi-Drug Resistant Bacterial Strains

A significant aspect of the research into this compound and its derivatives is their effectiveness against multi-drug resistant (MDR) bacteria.

Esculentin-1a(1-21)NH2 has demonstrated activity against drug-resistant clinical isolates of P. aeruginosa. nih.gov The peptide Esc(1-21) has also been shown to synergize with the antibiotic colistin (B93849) in inhibiting the growth of and killing colistin-resistant Acinetobacter baumannii strains. mdpi.com Furthermore, Esc(1-21)-1c can act synergistically with antibiotics like tetracycline (B611298) against P. aeruginosa by down-regulating the expression of the MexAB-OprM efflux pump, which is a mechanism of antibiotic resistance. frontiersin.org Another derivative, esculentin-1b(1-18), has been reported to re-sensitize MDR E. coli to conventional antibiotics at sub-MIC levels. mdpi.com

Bactericidal Kinetics and Efficiency

Time-kill assays are crucial for understanding the speed and efficiency of an antimicrobial agent.

Studies on this compound derivatives have consistently shown rapid bactericidal activity. For instance, Esculentin-1a(1-21)NH2 at a concentration of 1 µM can rapidly kill P. aeruginosa cells. nih.gov Similarly, Esc(1-21) exhibits a quick bactericidal effect against P. aeruginosa, achieving 99.9% killing within 15 minutes at concentrations between 0.5 and 1 µM in a physiological solution. nih.gov The N-terminal 1-18 fragment of esculentin-1b, Esc(1-18), also demonstrates rapid killing of E. coli, with the lethal event being concurrent with the permeabilization of both the outer and inner bacterial membranes. nih.gov This rapid membrane disruption is a key feature of the bactericidal mechanism of these peptides. nih.govnih.gov

Antifungal Activity Profile

In addition to their antibacterial properties, this compound and its derivatives also exhibit activity against pathogenic fungi.

Activity against Yeast and Hyphal Forms of Candida albicans

Candida albicans is a major fungal pathogen that can exist in both yeast and more virulent hyphal forms. The N-terminal 1-18 fragment of esculentin-1b, Esc(1-18), has been shown to be effective against both forms of C. albicans. nih.govnih.gov It causes a rapid reduction in the number of viable yeast cells and is also capable of killing the hyphal population. nih.govnih.gov At a concentration of 16 μM, Esc(1–18) can cause an 80% reduction in viable yeast/hyphal cells within 20 minutes. nih.gov Furthermore, at sub-inhibitory concentrations (as low as 4 µM), Esc(1-18) can inhibit the transition of yeast cells to the more pathogenic hyphal form. nih.gov The mechanism of this antifungal activity is believed to be through membrane perturbation. nih.gov

Interactive Data Table: Antifungal Activity of an this compound Derivative

DerivativeFungusActivityConcentration (µM)Reference
Esc(1-18)Candida albicans (yeast and hyphal forms)80% reduction in viable cells16 nih.gov
Esc(1-18)Candida albicansInhibition of hyphal formation4 nih.gov

Effects on Saccharomyces cerevisiae

Esculentin-1a and its derivatives have demonstrated notable effects on the model eukaryotic organism, Saccharomyces cerevisiae. The synthetic peptide Esculentin-1a(1-21)NH2 [Esc(1-21)], a 21-residue fragment of the native esculentin-1a, has been shown to inhibit the growth of S. cerevisiae. researchgate.net Further investigations using integrated proteomic and transcriptomic approaches have revealed that S. cerevisiae adapts to the presence of Esc(1-21) by activating the High Osmolarity Glycerol (HOG) pathway, which is crucial for osmotic stress tolerance and maintaining cell wall integrity.

Comparative proteomics studies have indicated that Esc(1-21) leads to the downregulation of enzymes involved in the lower glycolytic pathway. Additionally, genes associated with spindle body formation and the remodeling of cell-wall synthesis are also downregulated. A notable effect is the decreased expression of actin, a key cytoskeletal protein, which occurs within 45 minutes of exposure to the peptide. Phenotypically, yeast cells pre-treated with Esc(1-21) exhibit increased tolerance to osmotic stress but show heightened sensitivity to heat shock.

FeatureEffect of Esculentin-1a(1-21)NH2 on Saccharomyces cerevisiae
Growth Inhibited
Stress Response Pathway Activation of the High Osmolarity Glycerol (HOG) pathway
Metabolic Enzymes Downregulation of lower glycolytic pathway enzymes
Cellular Structures Downregulation of genes for spindle body formation and cell-wall synthesis remodeling
Cytoskeleton Decreased expression of actin
Phenotypic Response Increased osmotic tolerance, increased heat shock sensitivity

Inhibition of Fungal Biofilm Formation

The ability of Esculentin-1a derivatives to inhibit the formation of fungal biofilms has been a subject of investigation, particularly against pathogenic yeasts. While specific studies on Saccharomyces cerevisiae biofilm inhibition by this compound are not extensively documented, research on other important fungal pathogens like Candida albicans provides significant insights. Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antifungal agents.

Studies have shown that certain antimicrobial peptides can effectively prevent the formation of these resilient structures. For instance, derivatives of Esculentin-1 have been noted for their activity against C. albicans. nih.gov The mechanism often involves interference with the initial stages of biofilm development, including adhesion to surfaces and cellular proliferation. The disruption of the EPS matrix is another key strategy employed by antibiofilm agents. While direct evidence for this compound against S. cerevisiae biofilms is pending, the demonstrated efficacy of its parent compounds against other yeasts suggests a potential for similar activity.

Antibiofilm Properties

Inhibition of Bacterial Biofilm Formation

Esculentin-1a derivatives have shown significant promise in preventing the formation of bacterial biofilms, a critical factor in the pathogenicity of many bacteria. Research has particularly focused on Pseudomonas aeruginosa and Escherichia coli, two medically important pathogens known for their ability to form robust biofilms.

Studies on P. aeruginosa have revealed that Esc(1-21) and its diastereomer, Esc(1-21)-1c, which contains D-amino acids, can inhibit biofilm formation at concentrations below their minimal inhibitory concentrations (MICs). nih.govnih.gov The diastereomer Esc(1-21)-1c, in particular, has been found to be a potent inhibitor. nih.gov The mechanism of action involves the downregulation of genes associated with biofilm formation. nih.gov

Similarly, derivatives of Esculentin-1, namely Esc(1-21) and Esc(1-18), have been shown to reduce biofilm formation by both non-pathogenic E. coli K12 and enterohemorrhagic E. coli O157:H7 at sub-MIC doses. mdpi.comnih.govnih.gov Microbiological assays and scanning electron microscopy have confirmed the reduced biofilm mass and altered biofilm architecture in the presence of these peptides. mdpi.comnih.gov Transcriptional analysis in E. coli O157:H7 indicated that these antimicrobial peptides induce the expression of genes involved in the regulation of biofilm formation and dispersal. mdpi.comnih.gov

Bacterial SpeciesEsculentin-1a DerivativeEffect on Biofilm Formation
Pseudomonas aeruginosaEsc(1-21), Esc(1-21)-1cInhibition at sub-MICs, with Esc(1-21)-1c being more potent. nih.gov
Escherichia coli K12Esc(1-21), Esc(1-18)Reduction at sub-MIC doses. mdpi.comnih.gov
Escherichia coli O157:H7Esc(1-21), Esc(1-18)Reduction at sub-MIC doses. mdpi.comnih.govnih.gov

Disruption of Established Biofilms

Beyond preventing the initial formation of biofilms, Esculentin-1a derivatives have also demonstrated the ability to disrupt pre-formed, mature biofilms. This is a particularly important attribute, as established biofilms are notoriously resistant to conventional antibiotics.

Research has shown that Esc(1-21) can effectively act on established biofilms of P. aeruginosa. researchgate.net The peptide is capable of permeabilizing the cytoplasmic membranes of bacteria within the biofilm, leading to cell death and the subsequent breakdown of the biofilm structure. aston.ac.uk Microbiological assays and scanning electron microscopy have confirmed that treatment with Esculentin-1a derived peptides can lead to a significant reduction in the biomass of established P. aeruginosa biofilms. nih.gov For instance, the diastereomer Esc(1-21)-1c has been reported to cause up to 85% killing of bacteria within established biofilms on soft contact lenses. nih.gov This disruptive activity highlights the therapeutic potential of these peptides in treating chronic, biofilm-associated infections.

Immunomodulatory Activities

Regulation of Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-1β)

Esculentin-1a and its derivatives possess immunomodulatory properties, influencing the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The regulation of these cytokines is a critical aspect of the host's immune response to infection and inflammation.

Interestingly, studies have reported seemingly contrasting effects of Esculentin derivatives on cytokine expression, suggesting a complex and context-dependent immunomodulatory role. One study found that Esculentin-1PN, a homolog from the dark-spotted frog, induced the expression of both TNF-α and IL-1β in RAW264.7 macrophage-like cells. nih.gov This suggests a pro-inflammatory potential, which could be beneficial in mounting an early and effective immune response against pathogens.

Conversely, other research has indicated that Esc(1-21) and its diastereomer can inhibit the release of TNF-α from macrophages that have been activated by P. aeruginosa lipopolysaccharide (LPS). mdpi.com This anti-inflammatory activity is thought to occur through the peptides' ability to physically interact with and neutralize LPS, thereby preventing the activation of immune cells via Toll-like receptor 4 (TLR4) and averting an excessive inflammatory response. mdpi.com

These findings suggest that Esculentin-1a derivatives may act as immune modulators that can either stimulate or suppress inflammatory responses depending on the specific context and the nature of the inflammatory stimulus.

Esculentin DerivativeCell TypeStimulusEffect on TNF-α Expression/ReleaseEffect on IL-1β Expression
Esculentin-1PNRAW264.7 macrophagesNoneInduced expressionInduced expression
Esc(1-21) & Esc(1-21)-1cMacrophagesP. aeruginosa LPSInhibited releaseNot specified

Modulation of Respiratory Burst in Immune Cells

The respiratory burst, or oxidative burst, is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) by immune cells such as neutrophils and macrophages to destroy pathogens. wikipedia.orgcaymanchem.comyoutube.com This process is primarily mediated by the NADPH oxidase enzyme complex. wikipedia.orgfrontiersin.org

Research into the immunomodulatory properties of this compound and its derivatives has explored their influence on this vital cellular process. Studies have shown that certain tropical medicinal plants and their extracts can modulate the oxidative burst activity of immune cells. nih.gov For instance, some plant extracts have demonstrated the ability to trigger the NADPH oxidase and myeloperoxidase (MPO)-dependent activities in human polymorphonuclear cells (PMNs) and mice monocytes. nih.gov This modulation can occur through different signaling pathways, suggesting that these natural compounds might not target a specific pathway but rather a common element like the NADPH oxidase enzyme itself or act as ROS scavengers. nih.gov

While direct studies on this compound's effect on respiratory burst are not extensively detailed in the provided results, the broader context of antimicrobial peptides (AMPs) suggests a potential role. AMPs are known to have immunomodulatory functions, which can include influencing the production of ROS by immune cells. frontiersin.org For example, the S100A7 peptide, produced by keratinocytes, is associated with ROS generation. frontiersin.org Given that this compound is an AMP with established immunomodulatory and anti-infective properties, its interaction with the respiratory burst mechanism in immune cells warrants further investigation to fully elucidate its role in the innate immune response.

Effects on Chemotaxis of Leukocytes

Chemotaxis is the directed migration of cells, such as leukocytes, in response to a chemical stimulus. wikipedia.org This process is fundamental for the recruitment of immune cells to sites of infection or injury. semanticscholar.org Various substances, known as chemoattractants, can induce this cellular movement. wikipedia.org These include bacterial-derived peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement components like C5a, and cytokines. wikipedia.orgfrontiersin.orgcreative-biolabs.com

The influence of this compound and its derivatives on leukocyte chemotaxis is an area of active research. While specific data on this compound is emerging, the broader family of antimicrobial peptides (AMPs) has been shown to possess chemotactic properties. frontiersin.org For instance, AMPs can stimulate the expression of cytokines and chemokines, which in turn attract immune cells. frontiersin.org

The process of leukocyte chemotaxis is complex, involving the recognition of chemoattractants by specific cell surface receptors, which initiates intracellular signaling pathways leading to directed cell movement. frontiersin.orgfrontiersin.org Studies on other chemoattractants have shown that leukocytes can detect very small concentration differences of these molecules, allowing for precise migration towards the source. semanticscholar.org The ability of leukocytes to respond to chemotactic gradients is crucial for an effective inflammatory response. frontiersin.org Given the immunomodulatory activities of this compound, it is plausible that it or its derivatives could directly or indirectly influence leukocyte migration, a key aspect of its potential therapeutic effects.

Wound Healing and Re-epithelialization Promotion

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. opendermatologyjournal.com A critical step in this process is re-epithelialization, where keratinocytes migrate and proliferate to cover the wound surface, restoring the skin's barrier function. opendermatologyjournal.comadvancismedical.com

Stimulation of Keratinocyte Migration

Esculentin-1a(1-21)NH₂, a derivative of Esculentin-1a, has demonstrated a significant ability to stimulate the migration of human keratinocytes. nih.govplos.org In vitro studies using immortalized human keratinocytes (HaCaT cells) revealed that this peptide promotes cell migration across a range of concentrations. nih.govplos.org This pro-migratory effect was also observed in primary human epidermal keratinocytes. nih.govplos.org The mechanism underlying this stimulation involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.govplos.org Notably, the migratory effect of Esc(1-21) is reported to be more potent than that of the human cathelicidin (B612621) LL-37, another well-known antimicrobial peptide with wound-healing properties. plos.org The ability of Esculentin-1a(1-21)NH₂ to enhance keratinocyte migration highlights its potential as a therapeutic agent for promoting skin re-epithelialization and accelerating wound closure. nih.govplos.org

Promotion of Angiogenesis (e.g., HUVEC migration and proliferation)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for delivering oxygen and nutrients to the wound bed, thereby supporting tissue repair. nih.govdovepress.comkoreamed.org This process involves the migration and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govkoreamed.orgnih.gov

The derivative Esculentin-1a(1-21)NH₂ has been shown to promote angiogenesis. nih.gov In vitro assays have demonstrated that this peptide significantly enhances the migration and proliferation of HUVECs. nih.gov The underlying mechanism for this pro-angiogenic activity involves the activation of the phosphatidylinositol 3'-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.gov Furthermore, Esc-1a(1-21)NH₂ was found to upregulate the expression of CD31, an endothelial cell marker, at both the mRNA and protein levels. nih.gov The pro-angiogenic effects of Esc-1a(1-21)NH₂ were diminished by a PI3K pathway inhibitor, confirming the role of this signaling cascade. nih.gov These findings suggest that the wound healing properties of Esculentin-1a(1-21)NH₂ are, at least in part, attributable to its ability to stimulate angiogenesis. nih.gov

Influence on Collagen Deposition

Collagen is a major structural protein of the extracellular matrix (ECM) and plays a crucial role in providing strength and integrity to healing tissue. mdpi.comnih.goviit.edu The deposition and remodeling of collagen are critical steps in the proliferative and remodeling phases of wound healing. mdpi.com

Studies on a derivative, Esculentin-1a(1-21)NH₂, have indicated its positive influence on collagen deposition during wound healing. nih.gov In a mouse model of full-thickness excision wounds, treatment with Esc-1a(1-21)NH₂ led to a significant increase in collagen deposition in the wound area. nih.gov This increased collagen synthesis contributes to the accelerated wound closure observed with peptide treatment. nih.gov The regulation of collagen synthesis is a complex process, and peptides that can modulate this process are of great interest for therapeutic applications in wound repair. mdpi.comnih.govjmb.or.kr The ability of Esculentin-1a(1-21)NH₂ to enhance collagen deposition further supports its potential as a valuable agent in promoting effective wound healing. nih.gov

Preclinical Research Models and Methodologies in Esculentin 1pla Studies

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in preclinical research, offering a controlled environment to study the direct interactions between a compound and specific cell types. scienceopen.comcellculturedish.com These models are instrumental in the initial screening and characterization of novel therapeutic agents like Esculentin-1PLa. cellculturecompany.com3dbiotechnologiessolutions.com

Bacterial and Fungal Culture Assays for Antimicrobial Efficacy (Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC), Time-Kill Kinetics)

The antimicrobial effectiveness of this compound and its analogs is rigorously evaluated using a variety of bacterial and fungal culture assays. These assays are essential for determining the peptide's potency and spectrum of activity against a range of microorganisms.

Minimal Inhibitory Concentration (MIC): The MIC is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration that prevents the visible growth of a microorganism. ucla.edu For derivatives of Esculentin-1 (B1576701), such as Esc(1-21), MIC values have been determined against various bacterial strains. For instance, against Pseudomonas aeruginosa ATCC 19660, the MIC was found to be 16 μM. nih.gov Studies on Esc(1-21) and Esc(1-18) against Escherichia coli strains showed that Esc(1-21) had a more potent MIC range of 4 to 8 µM compared to Esc(1-18) with a range of 32 to 64 µM. nih.govnih.gov

Minimal Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. ucla.edubmglabtech.com It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar. bmglabtech.com For Esc(1-21) and Esc(1-18), the MBCs against E. coli strains mirrored their MIC values, with Esc(1-21) demonstrating bactericidal activity at 4 to 8 µM and Esc(1-18) at 32 to 64 µM. nih.gov

Time-Kill Kinetics: This assay provides a dynamic picture of antimicrobial activity over time, differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. emerypharma.comactascientific.com A bactericidal effect is typically defined as a 99.9% reduction in the bacterial population. emerypharma.com Studies on an Esculentin-1a (B1576700) derivative, Esc-1a(1-21)NH2, demonstrated rapid bactericidal activity against P. aeruginosa ATCC 27853, causing nearly 100% killing within 20 minutes at a concentration of 0.68 μM and higher, even in the presence of 150 mM NaCl. nih.gov Similarly, time-kill assays of Boesenbergia rotunda essential oil, which contains geraniol, showed that a 4x MIC concentration could kill 99.99% of tested oral bacteria within one minute. japsonline.com

Table 1: Antimicrobial Efficacy of Esculentin-1 Derivatives

Peptide Organism MIC (µM) MBC (µM) Time-Kill Kinetics
Esc(1-21) E. coli O157:H7 4 - 8 nih.govnih.gov 4 - 8 nih.gov Not Specified
Esc(1-18) E. coli O157:H7 32 - 64 nih.govnih.gov 32 - 64 nih.gov Not Specified
Esc-1a(1-21)NH2 P. aeruginosa ATCC 19660 16 nih.gov Not Specified ~100% killing in 20 min at ≥0.68 µM nih.gov

Mammalian Cell Lines for Eukaryotic Cell Interactions (e.g., HaCaT keratinocytes, Human Umbilical Vein Endothelial Cells (HUVECs), RAW264.7 macrophage cells)

To understand the interaction of this compound with host cells, various mammalian cell lines are utilized. These models are crucial for assessing the peptide's potential effects on cellular processes relevant to infection and wound healing. umich.eduprotocols.ioresearchgate.net

Human Umbilical Vein Endothelial Cells (HUVECs): These cells are a standard model for studying angiogenesis, a critical process in wound healing. Research has shown that Esculentin-1a(1-21)NH2 significantly promotes the proliferation and migration of HUVECs. nih.gov This effect is mediated through the activation of the PI3K/AKT signaling pathway, indicating a pro-angiogenic role for the peptide. nih.gov

RAW264.7 Macrophage Cells: This murine macrophage cell line is widely used to study inflammatory and immune responses. nih.govnih.gov Esculentin-1PN has been shown to modulate the activity of RAW264.7 cells by amplifying the respiratory burst and increasing the expression of pro-inflammatory cytokine genes like TNF-α and IL-1β. researchgate.net However, it did not stimulate chemotaxis in these cells. researchgate.net

Biofilm Formation and Dispersal Assays (e.g., microtiter plate methods, scanning electron microscopy)

Bacterial biofilms are a major challenge in treating infections due to their resistance to conventional antibiotics. nih.gov Assays to evaluate the antibiofilm activity of this compound are therefore of significant interest.

Microtiter Plate Methods: This high-throughput method is commonly used to quantify biofilm formation and the effect of antimicrobial agents. researchgate.netimquestbio.com The assay involves growing bacteria in 96-well plates and staining the adherent biofilm with crystal violet. mdpi.com Derivatives of Esculentin-1, such as Esc(1-21) and Esc(1-18), have been shown to reduce biofilm formation by E. coli O157:H7 at sub-MIC doses. nih.govnih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of biofilm structure, allowing for the visualization of the effects of antimicrobial peptides on biofilm architecture. nih.govmdpi.com SEM analysis has confirmed the ability of Esc(1-21) and its diastereomer to disrupt P. aeruginosa biofilms on soft contact lenses. nih.gov In studies with E. coli O157:H7, SEM images revealed that bacteria grown in the presence of Esc(1-21) and Esc(1-18) were less numerous and embedded in a less dense matrix compared to untreated controls. nih.gov Similarly, SEM has been used to visualize the morphological changes and membrane damage in both planktonic and biofilm cells of P. aeruginosa treated with Esculentin(1-21). researchgate.netnih.gov

Cell Migration and Proliferation Assays in Eukaryotic Cells

The ability of this compound derivatives to promote wound healing is assessed through cell migration and proliferation assays.

Scratch Assays: This method, also known as a wound healing assay, involves creating a "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap. nih.govresearchgate.net Esculentin-1a derived peptides have been shown to stimulate the migration of bronchial epithelial cells, suggesting a role in wound repair. nih.gov

Proliferation Assays: These assays, such as those using Alamar Blue, measure the metabolic activity of cells as an indicator of proliferation. researchgate.netbaseclick.eu Esculentin-1a(1-21)NH2 was found to significantly promote the proliferation of HUVECs, which is a key aspect of its pro-angiogenic and wound-healing properties. nih.gov

Invertebrate Infection Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying host-pathogen interactions and the efficacy of anti-infective agents. mdpi.comfrontiersin.org Its transparency, short lifespan, and well-characterized genetics make it a practical and ethical alternative to vertebrate models for initial in vivo studies. mdpi.comfrontiersin.org

Survival Studies in Infected Hosts

Survival assays in C. elegans are used to evaluate the ability of a compound to protect the host from a lethal infection. In these studies, worms are infected with a pathogen and then treated with the test compound, and their survival is monitored over time. biorxiv.org

Research has demonstrated that Esculentin(1-18) can promote the survival of C. elegans infected with Pseudomonas aeruginosa. frontiersin.org Furthermore, Esc(1-18) has been shown to enhance the survival of worms infected with the fungal pathogen Candida albicans. nih.gov These studies indicate that Esculentin-1 derived peptides can be effective in a living organism, reducing the pathogen load and improving host survival. frontiersin.orgnih.gov

Assessment of Pathogen Load Reduction

The evaluation of pathogen load reduction is a critical measure of the antimicrobial efficacy of this compound and its derivatives in preclinical models. In a murine model of Pseudomonas aeruginosa keratitis, the topical administration of Esculentin-1a(1-21)NH2 resulted in a substantial decrease in bacterial burden. nih.gov Specifically, the corneal level of viable bacteria in peptide-treated animals was significantly lower, showing a 4 log10 difference in colony counts compared to the 7.7 log10 cells recovered from the control group. nih.gov

Studies on Esculentin-1a(1-21)NH2 have demonstrated its rapid bactericidal activity against P. aeruginosa. nih.gov At a concentration of 1 μM, the peptide effectively killed bacterial cells, and this activity was maintained in the presence of 150 mM sodium chloride and 70% (v/v) human basal tears. nih.gov Against the virulent P. aeruginosa ATCC 19660 strain, a 10 μM concentration of the peptide led to the complete killing of the bacterial population within 30 minutes, even in the presence of 70% human basal tears. nih.gov Furthermore, peptides derived from Esculentin-1a have shown the ability to disrupt P. aeruginosa biofilm on soft contact lenses, with a diastereomer achieving up to 85% killing at a 4 μM concentration for some strains. uniroma1.it

Table 1: Pathogen Load Reduction by Esculentin-1 Derivatives

PeptidePathogenModel/ConditionKey FindingSource
Esculentin-1a(1-21)NH2P. aeruginosaMurine Keratitis Model4 log10 reduction in corneal bacterial counts compared to control. nih.gov
Esculentin-1a(1-21)NH2P. aeruginosa ATCC 27853In vitro (150 mM NaCl)~100% killing within 20 minutes at ≥0.68 μM. nih.gov
Esculentin-1a(1-21)NH2P. aeruginosa ATCC 19660In vitro (70% basal tears)Complete killing within 30 minutes at 10 μM. nih.gov
Esc(1-21) DiastereomerP. aeruginosa (biofilm)Soft Contact Lens ModelUp to 85% killing of biofilm at 4 μM for some strains. uniroma1.it

Mammalian Preclinical Models

The mouse full-thickness excision model is a standard method used to evaluate the wound healing potential of therapeutic agents like Esculentin-1a derivatives. nih.govnih.gov In this model, a full-thickness wound, typically square or circular, is created on the dorsum of the mouse by surgically removing both the epidermis and dermis. nih.govresearchgate.net The healing process is then monitored over time, with endpoints including the rate of wound closure, histological analysis of the tissue, and measurement of biomarkers associated with healing. nih.govscielo.braging-us.com

In a study utilizing this model, Esculentin-1a(1-21)NH2 was shown to significantly accelerate wound closure. nih.gov The peptide promoted healing by increasing collagen deposition and angiogenesis. nih.gov Histological analysis of the wound tissue from peptide-treated mice revealed elevated expression levels of platelet endothelial cell adhesion molecule-1 (CD31) and proliferating cell nuclear antigen (PCNA), which are key markers for angiogenesis and cell proliferation, respectively. nih.gov

Table 2: Mammalian Preclinical Models for this compound Studies

Model TypeSpecific ModelPurposeKey Observations with Esculentin (B142307) DerivativesSource
Wound HealingMouse Full-Thickness Excision ModelTo evaluate the promotion of wound closure and tissue regeneration.Accelerated wound healing, increased collagen deposition, and enhanced angiogenesis. nih.gov
InfectionMouse Microbial Keratitis ModelTo assess antimicrobial efficacy in an ocular infection context.Significant reduction in clinical infection score and corneal bacterial load. nih.govnih.gov
InfectionSepsis/Lung Infection ModelsTo evaluate the ability to improve survival and control systemic infection.Prolonged survival of animals in models of sepsis and pulmonary infection. researchgate.net

Mouse models of infection are crucial for assessing the in vivo efficacy of antimicrobial peptides. The mouse microbial keratitis model, particularly with P. aeruginosa, is frequently used. nih.govwhiterose.ac.uk In this model, the cornea of the mouse is infected with a bacterial strain known to cause severe keratitis, such as P. aeruginosa ATCC 19660. nih.gov The subsequent dropwise administration of Esculentin-1a(1-21)NH2 to the ocular surface resulted in a significant reduction of the infection's severity. nih.govmarialuisamangoni.it The mean clinical score for peptide-treated eyes was 2.89, compared to 3.92 for the vehicle-treated control group. nih.gov In addition to a lower clinical score, treatment led to a reduced recruitment of inflammatory cells by half compared to untreated eyes. nih.gov

Beyond localized infections, the therapeutic potential of Esculentin derivatives has been explored in systemic infection models. Studies involving sepsis and pulmonary infection models have shown that Esculentin(1-21) can prolong the survival of animals, indicating its potential as a template for developing treatments for severe infections caused by pathogens like P. aeruginosa. researchgate.net Sepsis models, such as those induced by cecum-ligation and puncture (CLP) or by administering lipopolysaccharide (LPS), are established methods to mimic clinical sepsis and evaluate therapeutic interventions. williamharveyresearch.comnih.gov

Wound Healing Excision Models (e.g., mouse full-thickness excision model)

Advanced Molecular and Biophysical Methodologies

Transcriptomics provides a powerful approach to understanding the molecular mechanisms underlying the effects of this compound and its derivatives. cd-genomics.com These techniques analyze the complete set of RNA transcripts in a cell or tissue, revealing how the peptide influences gene expression. elifesciences.org

Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted method used to quantify the expression of specific genes. thermofisher.comneb.com In studies with Esculentin-1a(1-21)NH2, RT-qPCR was used to demonstrate that the peptide upregulated the mRNA expression of CD31 in human umbilical vein vascular endothelial cells (HUVECs), corroborating its pro-angiogenic effect observed in wound healing models. nih.gov In another study, RT-qPCR was employed to analyze the transcriptional changes in E. coli O157:H7 treated with Esc(1-21) and Esc(1-18). nih.gov The analysis showed that the peptides induced the expression of several genes involved in regulating biofilm formation and dispersal (such as csrA and hha) and in stress responses. nih.gov

RNA sequencing (RNA-Seq) offers a more comprehensive, hypothesis-free view of the entire transcriptome. nih.govcd-genomics.com This technique allows for the discovery of novel gene expression patterns and the identification of entire biological pathways affected by the peptide. cd-genomics.com By comparing the transcriptomes of treated versus untreated cells or tissues, researchers can gain deep insights into the peptide's mechanism of action, from its influence on host immune responses to its impact on bacterial metabolic and virulence pathways. nih.govlexogen.com

Table 3: Transcriptional Analysis in Esculentin Derivative Studies

MethodologyModel/OrganismPeptideKey Gene/Pathway AnalyzedResultSource
RT-qPCRHuman Umbilical Vein Endothelial Cells (HUVECs)Esculentin-1a(1-21)NH2CD31Upregulated mRNA expression. nih.gov
RT-qPCRE. coli O157:H7Esc(1-21)csrA, hha (biofilm regulation)Significant induction of gene expression. nih.gov
RT-qPCRE. coli O157:H7Esc(1-18)nirB (biofilm dispersal)Induced gene expression. nih.gov

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct look at the functional molecules within a cell. frontlinegenomics.com It allows for the identification and quantification of changes in protein expression and post-translational modifications in response to a substance like this compound. news-medical.net

Proteomic analysis was used to investigate the effects of Esculentin-1b(1-18) on E. coli. nih.gov The study revealed that the peptide had a limited capacity to alter the bacterium's protein expression profile, both at bactericidal and sub-lethal concentrations. This finding is significant as it suggests that the primary mechanism of action for this peptide is the direct disruption of the bacterial membrane, rather than interference with intracellular processes that would necessitate broad changes in protein expression. nih.gov This contrasts with other antimicrobial agents that may trigger extensive stress responses visible at the proteome level. The use of proteomics helps to precisely define the peptide's mode of action, distinguishing between direct membrane permeation and effects on internal cellular machinery. nih.gov

Spectroscopic Techniques (e.g., Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR))

Spectroscopic methods are crucial for determining the three-dimensional structure of peptides, which is intrinsically linked to their biological function. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for investigating the conformational properties of esculentin peptides in different environments.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing insights into the secondary structure of peptides. mybiosource.comtandfonline.commercodia.com Studies on esculentin-1a and its derivatives have shown that their conformation is highly dependent on the solvent environment. For instance, CD analysis revealed that esculentin-1a(1-21)NH2 exists in a random coil structure in an aqueous solution but transitions to a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of lipopolysaccharide (LPS) micelles. researchgate.net Similarly, CD spectra of esculentin-1b(1-18) and esculentin-1c (B1576696) have been used to characterize their helical content in various concentrations of trifluoroethanol (TFE)/water mixtures, which simulate the hydrophobic environment of a cell membrane. researchgate.netaurorabiomed.com This transition to an α-helix in a membrane-like environment is a common feature of many antimicrobial peptides and is considered critical for their activity. aurorabiomed.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed, atom-level information about molecular structure and dynamics. mdpi.comnumberanalytics.com For esculentin peptides, NMR is used to determine their 3D structure in solution and to study their interactions with membrane models. NMR studies on esculentin-1a(1-21)NH2 confirmed that the peptide interacts with the phosphate (B84403) groups and fatty acyl chains of LPS through electrostatic and hydrophobic interactions, respectively. researchgate.net Furthermore, structural investigations of esculentin-1b(1-18) using NMR in the presence of negatively charged micelles revealed that the peptide adopts a conformation with two α-helical segments separated by a flexible kink. researchgate.net These detailed structural insights are vital for understanding how the peptide binds to and disrupts bacterial membranes. researchgate.net

Table 1: Summary of Spectroscopic Findings for Esculentin-derived Peptides

PeptideTechniqueEnvironmentKey FindingsReference
Esculentin-1a(1-21)NH2CD & NMRAqueous SolutionAdopts a random coil structure. researchgate.net
Esculentin-1a(1-21)NH2CD & NMRMembrane-mimicking (LPS micelles)Transitions to a predominantly α-helical conformation. Interacts with LPS via electrostatic and hydrophobic forces. researchgate.net
Esculentin-1b(1-18)CDTFE/water mixturesDemonstrates increased α-helical content with increasing TFE concentration. researchgate.net
Esculentin-1b(1-18)NMRNegatively charged micellesForms two α-helical segments divided by a flexible kink. researchgate.net
Esculentin-1cCDTFE/water, DPC, SDSShows induction of α-helical structure in membrane-mimicking environments. aurorabiomed.com

Electrophysiological Techniques for Ion Channel Studies

Electrophysiology encompasses a set of techniques used to measure the electrical properties of cells and tissues, making it indispensable for studying ion channels. aurorabiomed.com Methods like patch-clamp allow researchers to record the ionic currents flowing through single channels or across the entire cell membrane, providing direct evidence of a substance's effect on ion channel activity. utoronto.capressbooks.pub

In the context of esculentin research, electrophysiological studies have uncovered a novel function for these peptides beyond their antimicrobial properties. Specifically, esculentin-1a derived peptides have been investigated for their ability to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, which is defective in cystic fibrosis (CF). researchgate.netresearchgate.netuniroma1.it Using these techniques, it was discovered that esculentin peptides can increase the ion currents controlled by the mutated F508del-CFTR, suggesting they act as potentiators that enhance channel function. researchgate.netresearchgate.net This interaction appears to be direct, presumably increasing the probability of the channel being in an open state. uniroma1.it Other studies using patch-clamp on clonal beta cells found that esculentin-2CHa(1–30) analogues depolarized the cell membrane and increased intracellular Ca2+ concentrations, although they did not directly affect KATP channels. bioscientifica.com

Table 2: Application of Electrophysiological Techniques in Esculentin Peptide Studies

Peptide DerivativeTechniqueModel SystemKey FindingsReference
Esculentin-1a(1-21)NH2 & DiastereomerElectrophysiologyCells with F508del-CFTR mutantPeptides increase CFTR-controlled ion currents, acting as potentiators. researchgate.netresearchgate.net
Esculentin-2CHa(1–30) & AnaloguesPatch-clampBRIN-BD11 clonal beta cellsIncreased membrane potential and intracellular Ca2+; no direct effect on KATP channels. bioscientifica.com

Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM))

Microscopy techniques are used to visualize the effects of antimicrobial peptides on the morphology of microbial cells and biofilms. Scanning Electron Microscopy (SEM), in particular, provides high-resolution, three-dimensional images of specimen surfaces, revealing detailed information about texture and structure. utoronto.canih.goveaglebio.com

SEM has been employed to observe the morphological changes in Escherichia coli biofilms following treatment with derivatives of esculentin-1, namely Esc(1-21) and Esc(1-18). bioscientifica.com In these studies, biofilms were grown on glass coverslips and then treated with the peptides. After fixation and preparation, SEM analysis showed that both peptides, even at sub-inhibitory concentrations, significantly disrupted the typical biofilm architecture. bioscientifica.com The treated biofilms appeared less dense and structured compared to untreated controls, providing visual confirmation of the peptides' anti-biofilm activity. bioscientifica.com

Table 3: Use of Scanning Electron Microscopy (SEM) in Esculentin Biofilm Studies

PeptideOrganismMethodologyKey ObservationsReference
Esc(1-21) and Esc(1-18)Escherichia coli (EDL933 and K12 strains)Biofilms grown on glass coverslips for 24h, treated with peptides at ½ MIC, fixed, and imaged via SEM (30,000× magnification).Peptide treatment reduced the formation and altered the morphology of the biofilm compared to untreated controls. bioscientifica.com

Enzyme-linked Immunosorbent Assay (ELISA) for Protein Detection

The Enzyme-linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay for detecting and quantifying proteins and peptides. fibrosicisticaricerca.comcjnmcpu.comfn-test.com The technique relies on the specific binding of an antibody to its target antigen. In studies involving esculentin peptides, ELISA has been used not to detect the peptide itself, but to measure the peptide's effect on cellular signaling pathways by quantifying specific proteins.

For example, an ELISA was used to investigate the molecular mechanism behind the wound-healing properties of esculentin-1a(1-21)NH2. plos.org The study measured the phosphorylation of the STAT3 protein in human keratinocytes (HaCaT cells) after treatment with the peptide. plos.orgresearchgate.net By using a specific ELISA kit for phosphorylated STAT3, researchers demonstrated that the peptide induces cell migration partly through the activation of the STAT3 signaling pathway. plos.org In other related research, ELISA has been used to measure the levels of various pro-inflammatory cytokines, such as IL-1β and IL-6, released from cells in response to treatment with related compounds, providing a quantitative measure of the immunomodulatory effects. cjnmcpu.comnih.gov

Table 4: Application of ELISA in Esculentin-related Research

Peptide/CompoundAssay TargetModel SystemPurpose of AssayKey FindingsReference
Esculentin-1a(1-21)NH2Phosphorylated STAT3 (Tyr 705)Human HaCaT keratinocytesTo determine if the peptide activates the STAT3 signaling pathway during cell migration.The peptide was found to induce phosphorylation of STAT3, implicating this pathway in its wound-healing activity. plos.orgresearchgate.net
EsculetinPro-inflammatory cytokines (IL-1β, IL-6, CCL2)RAW264.7 macrophagesTo quantify the effect on LPS-induced inflammation.Esculetin reduced the levels of secreted pro-inflammatory cytokines. cjnmcpu.com

Future Research Directions and Therapeutic Prospects of Esculentin 1pla Derived Peptides

Exploration of Novel Biological Activities and Untapped Molecular Targets

While the primary focus has been on the antibacterial properties of Esculentin-1PLa derivatives, particularly against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli O157:H7, the full spectrum of their biological activities remains an area for expansion. nih.govnih.gov Future research will likely delve into their efficacy against a wider range of pathogens, including multidrug-resistant bacterial strains, fungi, protozoa, and viruses. imrpress.com The potential of these peptides as anti-cancer agents is another avenue for exploration, as many antimicrobial peptides (AMPs) have shown selective cytotoxicity against tumor cells. mdpi.com

Identifying the specific molecular targets of these peptides is crucial. Beyond the general mechanism of membrane disruption, research is needed to uncover interactions with specific intracellular components or pathways that could be responsible for their diverse effects, such as the inhibition of biofilm formation or the modulation of host gene expression. nih.govmdpi.com Patents listing this compound as a potential antimicrobial effector moiety suggest its utility in targeted antimicrobial constructs, highlighting the need to understand its precise interactions. google.com

Rational Design and Engineering Strategies for Enhanced Specificity and Potency

The native this compound peptide is a large molecule, which can make synthesis and manufacturing costly. imrpress.com Consequently, research has focused on shorter, derived peptides, such as Esculentin-1a(1-21)NH2 [Esc(1-21)] and Esculentin-1a(1-18)NH2 [Esc(1-18)], which retain significant biological activity. nih.govpensoft.net Rational design strategies are being employed to optimize these derivatives further. These strategies aim to increase potency against specific pathogens, enhance stability, and reduce potential cytotoxicity to human cells. nih.gov

Key engineering approaches include:

Amino Acid Substitution: Replacing specific amino acids with non-coded or D-amino acids can increase resistance to enzymatic degradation and improve activity. nih.govnih.gov For instance, creating diastereomers like Esc(1-21)-1c has been explored to enhance performance. nih.gov

Hybrid Peptide Design: Combining sequences from different potent peptides can create novel molecules with enhanced or synergistic properties. A hybrid of Esculentin-1a (B1576700) and melittin, named BKR1, was designed to increase the net positive charge, which was hypothesized to boost antimicrobial activity. pensoft.net

Truncation and Modification: Identifying the minimal active sequence and modifying it can lead to more efficient and cost-effective drug candidates. nih.gov Computational methods, such as molecular dynamics simulations, can aid in predicting how structural changes will affect peptide function and specificity. nih.gov

Table 1: Examples of Engineered Esculentin-1a Derived Peptides

Peptide Derivative Modification Strategy Observed Outcome / Rationale Reference(s)
Esc(1-21) Truncation of parent Esculentin-1a Potent activity against P. aeruginosa and E. coli; serves as a model for further design. nih.govnih.gov
Esc(1-18) Further truncation of Esc(1-21) Retains antibacterial activity, though generally lower than Esc(1-21). nih.gov
Esc(1-21)-1c Diastereomer of Esc(1-21) (contains D-amino acids) Investigated for activity against P. aeruginosa biofilms on contact lenses. nih.gov
BKR1 Hybrid peptide (Esculentin-1a + melittin) Designed to have a higher positive charge to enhance antimicrobial activity against Gram-negative bacteria. pensoft.net
AuNPs@Esc(1-21) Conjugation to Gold Nanoparticles (AuNPs) Increased activity against both planktonic and biofilm forms of P. aeruginosa. nih.gov

Investigation of Synergistic Effects with Conventional Antimicrobial Agents

The global rise of antibiotic resistance necessitates novel therapeutic strategies, including combination therapies. nih.gov A significant future direction for this compound derivatives is the investigation of their synergistic effects when paired with conventional antibiotics. AMPs can permeabilize the bacterial outer membrane, which can grant antibiotics that target intracellular components easier access to their targets, potentially restoring the efficacy of drugs against resistant strains. nih.govfrontiersin.org

A study involving the hybrid peptide BKR1 (derived from Esculentin-1a and melittin) demonstrated strong synergistic or additive effects with antibiotics such as levofloxacin, chloramphenicol, and rifampicin (B610482) against resistant strains of P. aeruginosa and E. coli. pensoft.net Similarly, combinations of the derivative Esc(1-21) with essential oils from Cymbopogon plants have shown effective antimicrobial activity. iss.it Future studies should systematically evaluate various peptide-antibiotic combinations using methods like the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and identify the most potent pairings for clinical development. nih.gov

Table 2: Synergistic Combinations with Esculentin-1a Derivatives

Peptide Derivative Combined Agent Target Organism(s) Observed Effect Reference(s)
BKR1 Levofloxacin, Chloramphenicol, Rifampicin P. aeruginosa, E. coli (resistant strains) Strong synergistic and adjuvant effects observed. pensoft.net
BKR1 Ampicillin P. aeruginosa, E. coli (resistant strains) Additive effect observed. pensoft.net
Esc(1-21) Essential oils from Cymbopogon genus E. coli O157:H7 Efficacious antimicrobial activity demonstrated. iss.it

Advanced Mechanistic Elucidation of Immunomodulatory and Regenerative Properties

Beyond direct killing of microbes, many AMPs, including derivatives of Esculentin-1a, possess notable immunomodulatory properties. nih.govnih.gov These peptides can influence the host's immune response, for example, by modulating the production of cytokines and chemokines or recruiting immune cells to the site of infection. mdpi.com The precise mechanisms by which this compound peptides exert these effects are not fully understood and represent a critical area for future research. Advanced studies are needed to determine how they interact with immune cells like macrophages and T-cells and which signaling pathways they activate. nih.govfrontiersin.org

Furthermore, the potential for these peptides to promote tissue regeneration and wound healing is a promising but underexplored field. imrpress.com Elucidating how these peptides might stimulate cell proliferation, migration, and angiogenesis could open up new therapeutic applications in wound care and regenerative medicine. Understanding these mechanisms is essential for harnessing their full therapeutic benefit and ensuring their safe clinical use.

Development of Targeted Delivery Systems for Enhanced Bioavailability and Efficacy

A major hurdle for peptide therapeutics is their delivery to the target site in an active form. nih.govnih.gov this compound derivatives are susceptible to degradation by proteases and can have poor bioavailability. nih.gov To overcome these limitations, the development of advanced delivery systems is paramount.

Nanoformulations have shown considerable promise. For example, encapsulating the derivatives Esc(1-21) and Esc(1-21)-1c into nanoparticles made of poly(lactic-co-glycolic) acid (PLGA) protected the peptides and enhanced their efficacy in a mouse model of P. aeruginosa lung infection. mdpi.comnih.gov Conjugating Esc(1-21) to gold nanoparticles (AuNPs) was also found to significantly increase its activity against P. aeruginosa biofilms. nih.govnih.gov Another innovative approach involves immobilizing the peptides directly onto medical devices, such as contact lenses, to prevent biofilm formation and associated infections like keratitis. nih.gov Future research will focus on creating "intelligent" delivery systems that can target infection sites and release the peptide in response to specific environmental triggers, such as bacterial enzymes or pH changes. scienceopen.com

Table 3: Delivery Systems for Esculentin-1a Derived Peptides

Delivery System Peptide(s) Application / Finding Reference(s)
PLGA Nanoparticles Esc(1-21), Esc(1-21)-1c Reduced pulmonary P. aeruginosa count in a mouse lung infection model. Provided protection and controlled release. mdpi.comnih.gov
Gold Nanoparticles (AuNPs) Esc(1-21) Increased antimicrobial activity (~15-fold) against planktonic and sessile P. aeruginosa. nih.govnih.gov
Surface Immobilization Esc(1-21), Esc(1-21)-1c Peptides immobilized on soft contact lenses killed P. aeruginosa biofilms. nih.gov

Addressing Research Challenges in Peptide-Based Therapeutic Development (e.g., proteolytic stability, manufacturing scalability)

Despite their promise, peptides like this compound face several developmental challenges that must be addressed for successful clinical translation. mdpi.com

Proteolytic Stability: Peptides are easily broken down by proteases in the body, leading to a short half-life. conceptlifesciences.com Strategies to improve stability include the incorporation of D-amino acids or non-natural amino acids and cyclization of the peptide structure. nih.govfrontiersin.org

Manufacturing and Cost: The chemical synthesis of long peptides is complex and expensive, which can be a barrier to large-scale production. conceptlifesciences.com Developing more efficient recombinant production methods or focusing on shorter, highly potent derivatives is crucial for commercial viability. plos.org

Toxicity: While often more specific than small molecules, some AMPs can exhibit toxicity toward host cells, such as hemolytic activity (destruction of red blood cells). nih.gov Peptide engineering aims to maximize antimicrobial potency while minimizing this off-target toxicity. nih.gov

Solubility and Formulation: Peptides can be prone to aggregation and have poor solubility, complicating their formulation into stable and effective drug products. conceptlifesciences.com

Overcoming these hurdles requires an integrated approach combining peptide chemistry, formulation science, and bioprocess engineering.

Translational Research Pathways and Preclinical Optimization

Moving this compound derivatives from the laboratory to the clinic requires a structured translational research pathway. This begins with the selection and optimization of a lead candidate peptide based on its potency, specificity, and stability. mdpi.com The next phase involves comprehensive preclinical studies to establish a safety profile and demonstrate efficacy in relevant animal models of infection. These studies must evaluate the peptide's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes it) and pharmacodynamics (how it affects the body and the pathogen).

A critical step is the development of a scalable and cost-effective manufacturing process that complies with Good Manufacturing Practice (GMP) standards. plos.org Concurrently, a stable formulation must be developed for the intended route of administration. conceptlifesciences.com Successfully navigating these preclinical stages is essential to gain regulatory approval for initiating human clinical trials, which will ultimately determine the therapeutic value of this compound-derived peptides in treating human diseases. mdpi.com

Q & A

Q. What experimental strategies are recommended for studying the antimicrobial mechanisms of Esculentin-1PLa?

To investigate its antimicrobial activity, employ a combination of in vitro assays (e.g., time-kill kinetics, membrane permeability tests) and structural analysis (circular dichroism spectroscopy, NMR). Include controls for membrane disruption (e.g., liposome leakage assays) and bacterial viability (colony-forming unit counts). Replicate experiments across multiple bacterial strains to assess specificity . For dose-response relationships, use logarithmic dilutions to determine minimum inhibitory concentrations (MICs) and validate with fluorescence-based viability markers .

Q. How can researchers ensure structural integrity and purity of this compound during synthesis and characterization?

Use high-performance liquid chromatography (HPLC) for purification and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for molecular weight verification. For secondary structure confirmation, circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) is critical. Always cross-validate purity metrics with nuclear magnetic resonance (NMR) spectroscopy, reporting solvent conditions and temperature parameters in detail .

Q. What are the best practices for designing comparative studies between this compound and other antimicrobial peptides (AMPs)?

Standardize experimental conditions (pH, ionic strength, temperature) to minimize confounding variables. Use a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Employ quantitative measures such as fractional inhibitory concentration (FIC) indices for synergy/antagonism studies. Include cytotoxicity assays (e.g., hemolysis in erythrocytes, MTT assays in mammalian cells) to evaluate therapeutic indices .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targeting) be resolved?

Conduct dual-mechanism validation using fluorescence microscopy (e.g., propidium iodide uptake for membrane damage) and subcellular fractionation coupled with proteomics (to identify intracellular targets). Employ mutant bacterial strains lacking specific transporters to isolate entry pathways. Statistical meta-analysis of existing literature can identify methodological inconsistencies (e.g., peptide concentration ranges, solvent systems) contributing to contradictions .

Q. What methodologies address challenges in reproducing this compound’s activity across different laboratories?

Standardize peptide handling protocols (lyophilization, storage temperature, reconstitution buffers) and disclose batch-to-batch variability in publications. Share raw data and analytical parameters (e.g., HPLC gradients) in supplementary materials. Collaborative interlaboratory studies using identical peptide batches and protocols can isolate procedural vs. environmental variables .

Q. How can computational approaches enhance understanding of this compound’s structure-function relationships?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) in lipid bilayers with machine learning models trained on AMP databases to predict residue-specific contributions to activity. Validate predictions via alanine scanning mutagenesis and activity assays. Cross-reference simulation data with experimental biophysical measurements (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies optimize this compound’s stability in physiological conditions for translational research?

Perform stability assays in serum (e.g., 50% fetal bovine serum at 37°C) with periodic sampling for HPLC analysis. Modify peptide sequences via D-amino acid substitution or cyclization, and evaluate stability-function trade-offs using MIC assays. Protease susceptibility can be mapped via mass spectrometry-based degradation profiling .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound’s bioactivity?

Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (R²). For heterogeneous datasets (e.g., varying bacterial growth phases), apply mixed-effects models to account for variability .

Q. What frameworks are effective for integrating omics data (proteomics, transcriptomics) in this compound studies?

Use pathway enrichment analysis (e.g., DAVID, STRING) to link differentially expressed genes/proteins to antimicrobial mechanisms. Combine with gene ontology (GO) term clustering to identify biological processes affected. Validate hypotheses via targeted knockout/knockdown experiments .

Ethical and Collaborative Guidelines

Q. How can researchers balance open science principles with intellectual property concerns in this compound research?

Deposit raw data in public repositories (e.g., Zenodo, PRIDE) under embargo periods aligned with patent filings. Use material transfer agreements (MTAs) for peptide sharing. Cite prior work rigorously to avoid inadvertent plagiarism and maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.